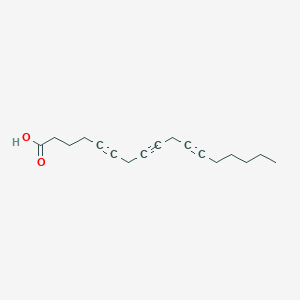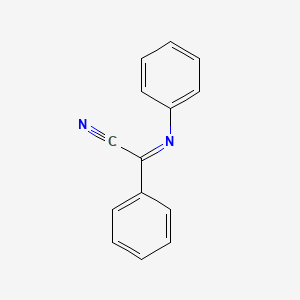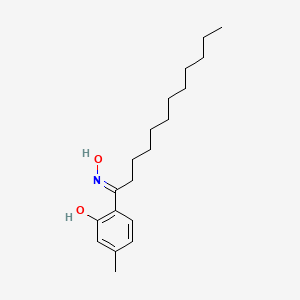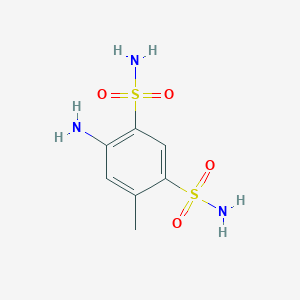
5,8,11-Heptadecatriynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
heptadeca-5,8,11-triynoic acid , belongs to the class of long-chain fatty acids. Its chemical formula is C17H22O2 . Although it’s not widely studied, let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of 5,8,11-heptadecatriynoic acid involves the following steps:
Alkyne Synthesis: The triple bond at positions 5, 8, and 11 can be introduced through alkyne chemistry.
Functionalization: Various reactions, such as oxidative cleavage or hydroboration, can be used to introduce functional groups.
Dehydration: Removal of water molecules to form the final acid.
Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to its limited commercial use
Chemical Reactions Analysis
Reactions::
Oxidation: The triple bond makes it susceptible to oxidative reactions.
Reduction: Reduction of the triple bond can yield saturated fatty acids.
Substitution: Functionalization at the terminal carbon atoms.
Oxidation: KMnO or OsO can oxidize the triple bond to form carboxylic acids.
Reduction: H/Pd-C reduces the triple bond to yield saturated fatty acids.
Scientific Research Applications
Chemistry: As a building block for novel compounds.
Biology: Investigating its effects on cell membranes and lipid metabolism.
Medicine: Exploring its anti-inflammatory or anticancer properties.
Industry: Developing new materials or coatings.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular membranes, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While 5,8,11-Heptadecatriynoic acid is relatively unique, similar compounds include other long-chain fatty acids like linoleic acid and arachidonic acid.
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
heptadeca-5,8,11-triynoic acid |
InChI |
InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-5,8,11,14-16H2,1H3,(H,18,19) |
InChI Key |
NZSGEQZZLDDGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCC#CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)


![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)

![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)

![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12005103.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)
